N-{[(3-nitrophenyl)amino]carbonyl}glycine
Description
Properties
IUPAC Name |
2-[(3-nitrophenyl)carbamoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-2-1-3-7(4-6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZBNWBHPVSYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Urea Bond Formation
Reagent Selection and Reaction Mechanism
The formation of the urea linkage between 3-nitroaniline and glycine is most commonly achieved using carbodiimide-based coupling agents. While the excluded sources referenced dicyclohexylcarbodiimide (DCC), alternative reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely employed in peptide and urea synthesis. These reagents activate the carbonyl group, facilitating nucleophilic attack by the amine group of 3-nitroaniline.
The reaction proceeds via an O-acylisourea intermediate, which reacts with the amine to form the urea bond. A critical challenge is suppressing side reactions, such as glycine’s carboxylate group reacting with its own amine (polymerization). To mitigate this, glycine’s amine is often protected during activation.
Optimization of Reaction Conditions
- Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reagent solubility and intermediate stability.
- Temperature : Reactions are typically conducted at 0–5°C to minimize epimerization and side reactions, followed by gradual warming to room temperature.
- Stoichiometry : A 1:1 molar ratio of 3-nitroaniline to glycine derivatives ensures minimal waste, though a 10–20% excess of carbodiimide improves yields.
Protection-Deprotection Strategies for Functional Groups
Carboxylate Protection in Glycine
Glycine’s carboxylate group is protected as a methyl or ethyl ester to prevent undesired activation during urea bond formation. The esterification is achieved using thionyl chloride (SOCl₂) or alkyl chlorides in methanol or ethanol. For example, glycine methyl ester hydrochloride is prepared via refluxing glycine in methanol with SOCl₂, yielding >95% purity.
Amine Protection in 3-Nitroaniline
While 3-nitroaniline’s nitro group is stable under most conditions, its amine can be protected as a carbamate (e.g., tert-butoxycarbonyl, Boc) if competing reactions occur. Boc protection involves treating 3-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Deprotection is achieved using trifluoroacetic acid (TFA), which cleaves the Boc group without affecting the urea bond.
Alternative Urea-Forming Methodologies
Triphosgene-Mediated Carbonylation
Triphosgene, a safer alternative to phosgene, enables urea synthesis by generating a carbonyl bridge between two amines. In this method:
- 3-Nitroaniline and glycine methyl ester are dissolved in anhydrous DCM.
- Triphosgene (0.33 equiv) is added under nitrogen, followed by dropwise addition of triethylamine (2 equiv).
- The mixture is stirred at −10°C for 2 hours, then warmed to room temperature.
This method achieves yields of 70–80% with >90% purity, as confirmed by HPLC.
Isocyanate Intermediate Route
3-Nitroaniline is converted to its isocyanate derivative using triphosgene, which subsequently reacts with glycine’s amine:
$$
\text{3-Nitroaniline} + \text{COCl}_2 \rightarrow \text{3-Nitrophenyl isocyanate} + 2\text{HCl}
$$
$$
\text{3-Nitrophenyl isocyanate} + \text{Glycine} \rightarrow \text{N-{[(3-Nitrophenyl)Amino]Carbonyl}Glycine}
$$
This two-step process requires stringent moisture control but offers high regioselectivity.
Industrial-Scale Synthesis and Purification
Crystallization Techniques
The final product is purified via fractional crystallization. Key parameters include:
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Carbodiimide (EDC) | EDC, HOBt, DMF | 65–75 | 85–90 | Moderate |
| Triphosgene | Triphosgene, TEA | 70–80 | 90–95 | High |
| Isocyanate Route | Triphosgene, Glycine | 75–85 | 95–99 | Low |
Data synthesized from.
Chemical Reactions Analysis
Substitution Reactions
The compound’s amino group participates in nucleophilic substitution, particularly under conditions involving coupling agents or organic halides. Key findings include:
Mechanism :
-
The amino group acts as a nucleophile, displacing leaving groups (e.g., halides) in organic halides.
-
Reagents like diisopropylamine or cyclohexylamine enable substitution, often requiring catalytic conditions (e.g., NaI, elevated temperatures).
Experimental Data :
Aldol Reactions
NGC derivatives participate in enantio- and syn-selective aldol reactions, particularly under Brønsted base (BB) catalysis. This pathway is critical for synthesizing β-hydroxy α-amino acids.
Key Observations :
-
Catalyst : BB catalysts (e.g., C₆F₅C₆H₄O) enable selective formation of syn-β-hydroxy α-amino acids.
-
Diastereoselectivity : Reactions favor syn-diastereomers due to enolate geometry and hydrogen-bonding interactions.
-
Scope : Linear aldehydes (e.g., pentanal, heptanal) yield high enantiomeric excess (>99% ee), while α-branched aldehydes show reduced reactivity.
Representative Data :
| Aldehyde | Catalyst | Yield (Major Isomer) | Diastereomeric Ratio | ee | Source |
|---|---|---|---|---|---|
| Pentanal | C₆ | 93% | >20:1 | >99% | |
| Heptanal | C₆ | 89% | >15:1 | >99% |
Amidine Formation and α-Halide Displacement
NGC derivatives undergo amidine formation followed by α-halide displacement, enabling modular synthesis of oligomers (e.g., peptidines).
Reaction Sequence :
-
Amidination : Reaction with secondary amines (e.g., diisopropylamine) forms amidine intermediates.
-
Displacement : α-chloro amidines react with primary/secondary amines (e.g., benzylamine) to form linear or cyclic products.
Example Data :
| Amidine Precursor | Nucleophile | Product Type | Yield | Source |
|---|---|---|---|---|
| α-Chloro amidine | Cyclohexylamine | Linear peptidine | 90% | |
| α-Chloro amidine | Diethylamine | Cyclic peptidine | 78% |
Synthetic Methodologies
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that derivatives of N-{[(3-nitrophenyl)amino]carbonyl}glycine exhibit promising antimicrobial and anticancer activities. Studies have shown that these derivatives can inhibit the growth of various bacterial strains and cancer cell lines, suggesting their potential as therapeutic agents .
Enzyme Interaction Studies
The compound has been investigated for its role as a biochemical probe to study enzyme activities. Its ability to interact with specific enzymes can provide insights into enzyme mechanisms and protein interactions, which are crucial for understanding metabolic pathways .
Medicinal Chemistry
This compound serves as a valuable intermediate in medicinal chemistry. Its derivatives are explored for:
- Therapeutic Properties : Investigations into anti-inflammatory and antimicrobial properties have highlighted its potential in drug development.
- Peptide Synthesis : The compound can be utilized in the synthesis of peptides, acting as a building block for more complex molecules .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition Research
Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. It was found that certain derivatives could effectively inhibit enzyme activity, suggesting their utility in designing enzyme inhibitors for therapeutic purposes .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Inhibits growth of various bacterial strains; potential for new antibiotics. |
| Anticancer Activity | Significant cytotoxic effects on cancer cell lines; mechanisms include apoptosis induction. |
| Enzyme Interaction | Useful as a biochemical probe to study enzyme activities; aids in understanding metabolic pathways. |
| Peptide Synthesis | Acts as an intermediate in synthesizing peptides; important for drug development. |
Mechanism of Action
The mechanism of action of N-{[(3-nitrophenyl)amino]carbonyl}glycine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. This interaction can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-{[(3-nitrophenyl)amino]carbonyl}glycine and analogous glycine derivatives:
Structural and Functional Analysis
Electronic Effects of Substituents
- Nitro Group (Target Compound) : The 3-nitro group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the aromatic ring. This may increase reactivity in nucleophilic substitution or hydrogen-bonding interactions .
- Trifluoromethyl (C15H12F3N3O3) : The -CF₃ group is moderately electron-withdrawing, contributing to metabolic stability and lipophilicity, as seen in its high XLogP3 value (3) .
Pharmacological Relevance
- Daprodustat : Unlike the target compound, this FDA-approved drug incorporates a pyrimidine triketone core and cyclohexyl groups, enabling hypoxia-inducible factor (HIF) stabilization for anemia treatment .
- Pyrazole Derivatives (C8H10BrN3O3): The bromo and amino groups on the pyrazole ring may facilitate interactions with metal ions or enzymes, relevant in kinase inhibition studies .
Biological Activity
N-{[(3-nitrophenyl)amino]carbonyl}glycine, also known as a derivative of glycine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a nitrophenyl group attached to a glycine backbone. This structural modification can influence its interaction with biological targets, enhancing its potential therapeutic effects.
The compound's mechanism of action primarily involves enzyme inhibition. It has been observed that this compound can bind to specific enzymes, blocking their active sites and thereby inhibiting their activity. This inhibition can lead to various biological effects, including:
- Suppression of cancer cell growth : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines by interfering with metabolic pathways crucial for tumor growth.
- Cytoprotection : Similar to glycine, this compound may confer cytoprotective effects against cellular injury, particularly in hypoxic conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Anti-cancer properties : Research indicates that this compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
- Enzyme inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .
Case Study 1: Anti-Cancer Efficacy
A study evaluated the anti-cancer efficacy of this compound on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective inhibition at concentrations achievable in clinical settings.
Case Study 2: Metabolic Regulation
In a metabolic study involving db/db mice, researchers found that treatment with this compound led to significant changes in plasma levels of related metabolites. This suggests its potential role in modulating metabolic pathways associated with diabetes .
Research Findings Summary
Q & A
Q. What are the common synthetic routes for preparing N-{[(3-nitrophenyl)amino]carbonyl}glycine, and how can reaction conditions be optimized?
- Methodological Answer : Acylation of glycine with 3-nitroaniline derivatives is a primary route. For example, coupling glycine with 3-nitroaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF ensures efficient amide bond formation . Alternatively, nitro-substituted phenyl isocyanates can react directly with glycine under basic conditions (e.g., NaHCO₃) in THF/water mixtures. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimizing stoichiometry (1:1.2 molar ratio of glycine to nitroaryl reagent) improves yields. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms the amide bond (δ 8.1–8.3 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons). Coupling patterns distinguish nitro-substituted aromatic regions .
- Mass Spectrometry : ESI-MS (negative mode) identifies the molecular ion peak [M-H]⁻, with isotopic patterns consistent with nitro groups. High-resolution MS (HRMS) validates the molecular formula .
- X-ray Crystallography : Single-crystal analysis using SHELXL refines structural parameters, resolving potential nitro group disorder. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How can researchers assess the purity of this compound, and what solvents are suitable for chromatographic separation?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) effectively separates impurities. UV detection at 254 nm targets the nitro group’s absorbance . For TLC, silica gel plates with chloroform/methanol/acetic acid (8:2:0.1) provide clear separation (Rf ≈ 0.3–0.4). Purity ≥95% is achievable via repeated recrystallization or preparative HPLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s electronic structure. The nitro group’s electron-withdrawing effect lowers the HOMO-LUMO gap, enhancing electrophilicity. Molecular dynamics simulations in explicit solvent (e.g., water) predict solubility and aggregation behavior. Software like Gaussian or ORCA integrates with crystallographic data from SHELXL outputs .
Q. What strategies mitigate challenges in crystallizing this compound due to nitro group disorder?
- Methodological Answer : Slow evaporation from DMSO/water (1:4) at 4°C promotes ordered crystal growth. For twinned crystals, SHELXD resolves phase problems via dual-space algorithms. Partial occupancy refinement in SHELXL accounts for nitro group rotational disorder. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability assays (HPLC monitoring) show degradation at pH >8 (amide hydrolysis) or in polar aprotic solvents (e.g., DMSO). Buffered solutions (pH 4–6, acetate buffer) at 4°C minimize decomposition. Accelerated aging studies (40°C, 75% humidity) combined with FTIR track carbonyl group integrity .
Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition studies involving this compound?
- Methodological Answer : Reproducibility requires standardized assay conditions (e.g., 25°C, Tris-HCl buffer pH 7.4). For elastase inhibition (cf. sivelestat analogs ), pre-incubate the enzyme with the compound (10–100 µM) and measure residual activity fluorometrically (e.g., using MeO-Suc-Ala-Ala-Pro-Val-AMC). Dose-response curves (IC₅₀) and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. Control for nitro group redox activity via parallel assays with antioxidants (e.g., ascorbate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
